2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide
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Overview
Description
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications
Chemical and Pharmacological Research
- The synthesis and pharmacological activity of pyran derivatives, including compounds structurally related to the query compound, were investigated. These compounds exhibited neurotropic activity of the neuroleptic type, as well as anticonvulsive and sedative activity (Ermili, Balbi, & Roma, 1976).
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives (similar in structure to the query compound) were synthesized and characterized. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).
Structural Analysis and Synthesis Techniques
- Studies involving the synthesis of pyran derivatives and the analysis of their crystal structures have been conducted. These studies provide insights into the structural properties of compounds related to the query compound (Naghiyev et al., 2020).
Medicinal Chemistry Applications
- Research in medicinal chemistry has led to the synthesis of various pyrano[3,2-c]chromene derivatives, which were evaluated for their neuroprotective effects and inhibitory activity against acetylcholinesterase and butylcholinesterase. This highlights the potential therapeutic applications of these compounds (Sameem et al., 2017).
Anticonvulsant Agents
- A study on the synthesis of quinazolin-4(1H)-one derivatives as potential anticonvulsant agents has been conducted, indicating the relevance of similar compounds in developing new treatments for epilepsy (Kothayer et al., 2019).
Future Directions
Properties
IUPAC Name |
2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-11-17-7-5-6-10-20(17)25(16)13-19-12-21(26)22(14-28-19)29-15-23(27)24-18-8-3-2-4-9-18/h2-10,12,14,16H,11,13,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODATNMYAUCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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